4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride
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Overview
Description
4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO4·HCl. It is a white crystalline powder that is soluble in water and has a molecular weight of 225.67 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride typically involves the reaction of 2-hydroxyethylamine with oxane-4-carboxylic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve consistent product quality. The final product is purified through crystallization and filtration techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It interacts with enzymes by binding to their active sites, thereby modulating their activity. The pathways involved include metabolic and signaling pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Histidine Hydrochloride: An amino acid derivative with similar structural features.
4-[(2-Hydroxyethyl)amino]tetrahydro-2H-pyran-4-carboxylic acid hydrochloride: A compound with a similar core structure but different functional groups.
Uniqueness
4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its versatility in various applications sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(2-hydroxyethylamino)oxane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c10-4-3-9-8(7(11)12)1-5-13-6-2-8;/h9-10H,1-6H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGVAEBRXDSVIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)NCCO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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